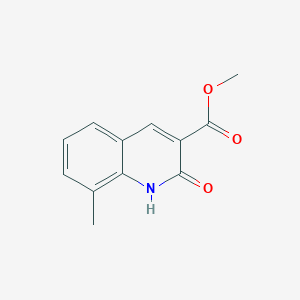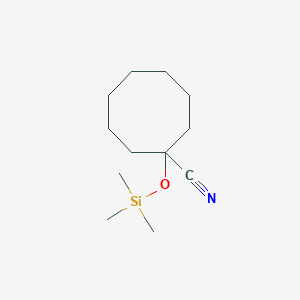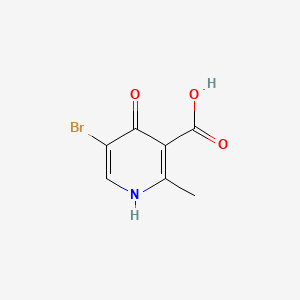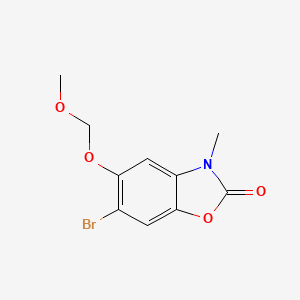
5-Chloro-1H-indole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1H-indole-7-carbonitrile is a chemical compound belonging to the indole family, characterized by its unique structure that includes a chloro group at the 5th position and a carbonitrile group at the 7th position of the indole ring. Indoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with indole or its derivatives as starting materials.
Cyanation: The carbonitrile group at the 7th position is introduced through cyanation reactions, commonly using reagents like copper(I) cyanide (CuCN) or potassium cyanide (KCN).
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the indole ring to various oxidized derivatives, such as indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: Reduction reactions can reduce the carbonitrile group to a primary amine, resulting in compounds like 5-chloro-1H-indole-7-amine.
Substitution: Substitution reactions at the 5th position can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., Pd/C) are commonly employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction Products: 5-chloro-1H-indole-7-amine.
Substitution Products: Various functionalized indoles depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Chloro-1H-indole-7-carbonitrile has found applications in various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism by which 5-Chloro-1H-indole-7-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the specific application and derivative.
Comparación Con Compuestos Similares
5-Chloro-1H-indole-3-carbonitrile: Similar structure but with the carbonitrile group at the 3rd position.
5-Bromo-1H-indole-7-carbonitrile: Similar to the target compound but with a bromo group instead of chloro.
1H-Indole-7-carbonitrile: Lacks the chloro group at the 5th position.
Uniqueness: 5-Chloro-1H-indole-7-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H5ClN2 |
|---|---|
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
5-chloro-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-4,12H |
Clave InChI |
UOEGWHNJXPGDRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C(C=C(C=C21)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B15365850.png)







